6-(4-bromophenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione
Overview
Description
6-(4-bromophenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features a unique structure that includes bromine and fluorine substituents, which can influence its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxane ring, followed by the introduction of the bromophenyl and fluorophenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
6-(4-bromophenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
6-(4-bromophenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The bromine and fluorine substituents can influence the compound’s binding affinity and reactivity, potentially affecting enzyme activity, receptor interactions, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(4-fluorophenyl)benzamide: Shares similar bromine and fluorine substituents but differs in its core structure.
Potassium 4-bromophenyltrifluoroborate: Contains a bromophenyl group but has different functional groups and applications.
Uniqueness
6-(4-bromophenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione is unique due to its specific combination of substituents and the oxane ring structure, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
6-(4-bromophenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrFO4/c1-21(2)18(14-4-8-15(23)9-5-14)28-20(27)22(3,19(21)26)12-17(25)13-6-10-16(24)11-7-13/h4-11,18H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZJZPLJWGIJRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)CC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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